[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium
CAS No.:
Cat. No.: VC16531576
Molecular Formula: C19H27N7NaO16P2
Molecular Weight: 694.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N7NaO16P2 |
|---|---|
| Molecular Weight | 694.4 g/mol |
| Standard InChI | InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18); |
| Standard InChI Key | GETQKWBYQAUFQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] |
Introduction
The compounds are [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, along with their sodium salt. These compounds are significant in biochemical research and pharmaceutical applications due to their structural components, which include pyrimidine and purine derivatives essential for nucleic acid metabolism.
Synthesis and Purification
The synthesis of these compounds typically involves several steps of organic synthesis techniques. Maintaining stereochemistry at the chiral centers is crucial, and techniques like high-performance liquid chromatography (HPLC) are used for purification and identification via spectroscopic methods such as NMR and mass spectrometry.
Biochemical Role
These compounds can disrupt pathogens' nucleic acid metabolism pathways, potentially exhibiting anti-infective properties.
Research Applications
They are used in scientific research for studying nucleic acid metabolism and developing pharmaceuticals.
Synthesis and Purification Techniques
| Technique | Purpose |
|---|---|
| Organic Synthesis | Synthesis of compounds |
| HPLC | Purification and identification |
| NMR and Mass Spectrometry | Spectroscopic analysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume